3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClF2O3S It is characterized by the presence of a difluoromethoxy group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethoxy group and the sulfonyl chloride group onto a benzene ring. One common method involves the reaction of 3-(Difluoromethoxy)-5-fluorobenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions, such as biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and stability, as well as its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)benzenesulfonyl chloride
- 5-Fluorobenzene-1-sulfonyl chloride
- 3-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride
Uniqueness
3-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the benzene ring. This combination of functional groups can impart distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence the compound’s reactivity and interactions with other molecules. These unique properties make it a valuable compound in various applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-4(9)1-5(3-6)14-7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQUOGYVCGCDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.